N-(3-methoxyphenyl)phenazine-1-carboxamide
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Overview
Description
N-(3-methoxyphenyl)phenazine-1-carboxamide is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antifungal properties
Mechanism of Action
- NNPCN interacts with these targets, affecting their function and ultimately inhibiting R. solani growth .
- These interactions disrupt cellular processes, leading to growth inhibition and structural damage in R. solani .
- NNPCN affects several metabolic pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)phenazine-1-carboxamide typically involves the condensation of 3-methoxyaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of biocatalysts and environmentally friendly solvents can also be explored to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenazine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of phenazine-1,6-dicarboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
N-(3-methoxyphenyl)phenazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its antitumor activity, with studies focusing on its mechanism of action and potential as a chemotherapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: A closely related compound with similar antimicrobial properties.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Another phenazine derivative with potent fungicidal activity.
Phenazine-1-carboxylic acid: A precursor in the synthesis of various phenazine derivatives.
Uniqueness
N-(3-methoxyphenyl)phenazine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which enhances its chemical stability and biological activity. This structural modification allows for improved interaction with biological targets, making it a more effective compound in various applications compared to its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-14-7-4-6-13(12-14)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSFKBSDGVIMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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